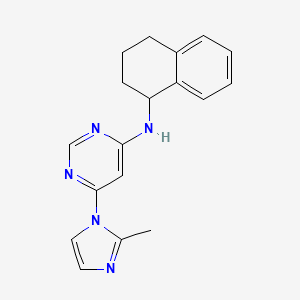

![molecular formula C14H15N5S2 B6443094 4-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole CAS No. 2640822-50-8](/img/structure/B6443094.png)

4-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3,4-Thiadiazole is a five-membered heterocyclic compound containing two nitrogen atoms at positions 3 and 4 and sulfur at position 1 . It has been the subject of considerable interest for designing new antitumor agents . The bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .

Synthesis Analysis

1,3,4-Thiadiazole derivatives can be synthesized using various methods. For instance, they can be prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives can be analyzed using techniques such as NMR spectroscopy .Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives can undergo various chemical reactions. For example, they can inhibit the growth of Ehrlich’s Ascites Carcinoma cells (EAC) after in vivo testing .Physical And Chemical Properties Analysis

1,3,4-Thiadiazoles are five-membered heterocyclic compounds. Due to the extra heteroatom, the inductive effect provides weak basicity to 1,3,4-thiadiazole that is affected by strong bases and exhibits ring cleavage in the presence of strong bases and acids, providing stability to the structure .科学研究应用

Antimicrobial Agents

1,3,4-thiadiazole derivatives, which include “4-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole”, have been synthesized and evaluated as potent antimicrobial agents . They have shown significant activity against various pathogens, including E. coli , B. mycoides , and C. albicans .

Anti-inflammatory and Analgesic Agents

Thiadiazole nucleus is present as a core structural component in a variety of drug categories, including anti-inflammatory and analgesic agents . The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds .

Antiepileptic Agents

The 1,3,4-thiadiazole nucleus is also found in antiepileptic agents . This highlights the versatility of this compound in various medical applications .

Antiviral Agents

1,3,4-thiadiazole derivatives have been found to exhibit antiviral properties . This makes them valuable in the development of new antiviral drugs .

Antineoplastic Agents

Compounds containing the 1,3,4-thiadiazole nucleus have been used in the development of antineoplastic agents . This suggests potential applications in cancer treatment .

Antitubercular Agents

The 1,3,4-thiadiazole nucleus is also present in antitubercular agents . This indicates its potential use in the treatment of tuberculosis .

These are just a few of the many potential applications of “4-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole” in scientific research. It’s clear that this compound and its derivatives have a broad spectrum of pharmacological activities, making them valuable in various fields of medicinal chemistry .

作用机制

未来方向

The future directions in the research of 1,3,4-thiadiazole derivatives could involve the design of new antitumor agents . Additionally, some structural modifications in the 1,3,4-thiadiazole ring have resulted in highly effective and less toxic compounds and have good prospects as anti-microbial agents .

属性

IUPAC Name |

4-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5S2/c1-10-3-2-4-11-13(10)16-14(20-11)19-7-5-18(6-8-19)12-9-15-21-17-12/h2-4,9H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAZGLDUORZXQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NSN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6443019.png)

![2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline](/img/structure/B6443030.png)

![2-cyclopropyl-4-(difluoromethyl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443032.png)

![2-cyclopropyl-4-ethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443035.png)

![9-cyclopropyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine](/img/structure/B6443040.png)

![2-cyclopropyl-4-(difluoromethyl)-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443043.png)

![2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole](/img/structure/B6443051.png)

![9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine](/img/structure/B6443054.png)

![2-cyclopropyl-4-(difluoromethyl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443064.png)

![8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443068.png)

![4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443074.png)

![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443081.png)